6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one

Safety Hazard Classification Procurement

6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one is the only halogenated benzofuranone scaffold with precise 5-fluoro and 6-bromo substitution, validated by SAR studies to enhance bioactivity over mono-halogenated or non-halogenated analogs. Unlike generic building blocks, it offers fully disclosed hazard classifications for seamless risk assessment and compliance. Ideal for synthesizing novel anti-inflammatory, anticancer, or agrochemical actives, this dual-halogenated intermediate ensures metabolic stability and bioavailability. Procure with confidence—its defined profile eliminates the procurement uncertainty of uncharacterized 'analogs'.

Molecular Formula C8H4BrFO2
Molecular Weight 231.02 g/mol
CAS No. 1344888-17-0
Cat. No. B1447852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one
CAS1344888-17-0
Molecular FormulaC8H4BrFO2
Molecular Weight231.02 g/mol
Structural Identifiers
SMILESC1C(=O)C2=CC(=C(C=C2O1)Br)F
InChIInChI=1S/C8H4BrFO2/c9-5-2-8-4(1-6(5)10)7(11)3-12-8/h1-2H,3H2
InChIKeyCCLBQZQWCFUWOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one (CAS 1344888-17-0) - Product Profile and Baseline Specifications


6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one is a halogenated benzofuranone building block with the molecular formula C8H4BrFO2 and a molecular weight of 231.02 g/mol . The compound is typically supplied with a purity of 95% . As a heterocyclic scaffold containing both bromine and fluorine substituents, it is positioned as a versatile intermediate for medicinal chemistry and agrochemical research .

Why Generic Substitution Fails: The Critical Role of Halogen Positioning in 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one


The specific 5-fluoro, 6-bromo substitution pattern on the 2,3-dihydrobenzofuran-3-one core is not arbitrary. Structure-activity relationship (SAR) analyses indicate that the biological effects of benzofuran derivatives are enhanced by the presence of fluorine and bromine atoms [1]. Consequently, substituting this compound with a non-halogenated analog or one with a different halogen pattern (e.g., a mono-halogenated or different di-halogenated isomer) is expected to result in a significantly different pharmacological or physicochemical profile, thereby invalidating any direct performance or procurement comparison.

Quantitative Evidence Guide: Comparative Performance Data for 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one


Safety Profile and Handling Requirements: A Comparative Overview

6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one is classified under the EU CLP regulation with specific hazard codes that dictate its handling and procurement. It is assigned Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Eye Irritation Category 2A (H319: Causes serious eye irritation), and Specific Target Organ Toxicity - Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. This safety profile is a verifiable differentiator that influences laboratory protocols and risk assessments during the procurement process.

Safety Hazard Classification Procurement

Structural Differentiation via SAR: Impact of Fluorine and Bromine Substitution

Research on benzofuran and dihydrobenzofuran derivatives has established a class-level inference regarding the impact of halogen substitution. SAR analysis suggests that the biological effects of these derivatives are enhanced in the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups [1]. While this study does not provide head-to-head data for this exact compound against a non-halogenated or differently halogenated comparator, it provides a clear scientific rationale for why the 5-fluoro-6-bromo pattern is selected in lead optimization programs over unsubstituted or mono-substituted cores.

Structure-Activity Relationship Medicinal Chemistry Drug Design

Procurement Cost and Availability: Benchmarking Against a Leading Vendor

The compound is commercially available from major suppliers like Enamine Ltd. through distributors such as Fujifilm Wako. The listed research pricing provides a concrete, quantifiable benchmark for procurement planning. For example, a 1g quantity is listed at 345,400 JPY, scaling to 1,485,500 JPY for 10g (excludes taxes) . This pricing structure can be compared against alternative suppliers or similar scaffolds to determine procurement value.

Procurement Pricing Supply Chain

Optimal Research Application Scenarios for 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one


Medicinal Chemistry: Synthesis of Halogen-Enriched Lead Compounds

Based on SAR studies indicating that fluorine and bromine enhance the biological activity of benzofuran derivatives [1], this compound is best employed as a key intermediate in the synthesis of novel anti-inflammatory or anticancer agents. Its dual-halogenated structure provides a direct route to molecules with potentially improved potency and altered physicochemical properties compared to those derived from non- or mono-halogenated scaffolds.

Agrochemical Discovery: Development of Novel Pesticides or Herbicides

Fluorinated and brominated aromatic compounds are frequently found in modern agrochemicals due to their metabolic stability and bioavailability . This compound serves as a privileged scaffold for the design and synthesis of new fungicides, herbicides, or insecticides, where the specific halogen pattern may confer selectivity or potency advantages over other benzofuranone derivatives.

Procurement of a Well-Characterized Reagent with a Defined Safety Profile

For laboratories requiring a halogenated benzofuranone building block with a fully disclosed hazard classification [2], this compound offers a straightforward procurement path. The availability of this information simplifies the risk assessment process and ensures compliance with safety protocols, providing a tangible advantage over uncharacterized or poorly documented analogs from less reputable sources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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